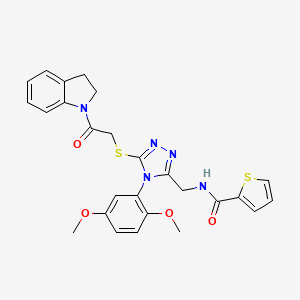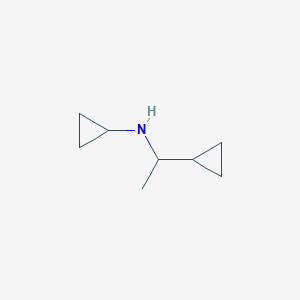
N-(1-Cyclopropylethyl)cyclopropanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Cyclopropylethyl)cyclopropanamine is an organic compound with the molecular formula C8H15N and a molecular weight of 125.21 g/mol . This compound features a cyclopropane ring attached to an amine group, making it a member of the cyclopropylamines, which are known for their unique chemical properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyclopropylethyl)cyclopropanamine typically involves the reaction of cyclopropylmethylamine with cyclopropylcarbinol under specific conditions . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the hydrogenation process . The reaction conditions often include a temperature range of 25-50°C and a pressure of 1-5 atm .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure higher yields and efficiency . The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the production rate and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Cyclopropylethyl)cyclopropanamine undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions, temperatures ranging from 0-50°C.
Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions, temperatures ranging from -10 to 25°C.
Substitution: Halogens (e.g., Br2, Cl2), nucleophiles (e.g., NH3, RNH2), solvents like dichloromethane (CH2Cl2), temperatures ranging from 0-100°C.
Major Products Formed
Oxidation: Cyclopropyl ketones.
Reduction: Cyclopropylamines.
Substitution: Substituted cyclopropylamines.
Wissenschaftliche Forschungsanwendungen
N-(1-Cyclopropylethyl)cyclopropanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of N-(1-Cyclopropylethyl)cyclopropanamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups . The cyclopropane ring’s strain and reactivity play a crucial role in its binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylamine: A simpler analog with a single cyclopropyl group attached to an amine.
Cyclopropylmethylamine: Contains a cyclopropylmethyl group attached to an amine.
Cyclopropylcarbinol: Features a cyclopropyl group attached to a hydroxyl group.
Uniqueness
N-(1-Cyclopropylethyl)cyclopropanamine is unique due to its dual cyclopropane rings, which impart distinct chemical properties and reactivity compared to its simpler analogs .
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-6(7-2-3-7)9-8-4-5-8/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSVPZOUKYTYLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy}-3-(4-methylpiperidin-1-yl)pyrazine](/img/structure/B2656176.png)
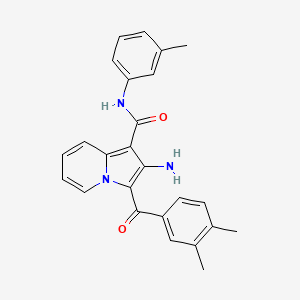
![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2656179.png)

![3-(2-ethoxyethyl)-8-(furan-2-ylmethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2656184.png)
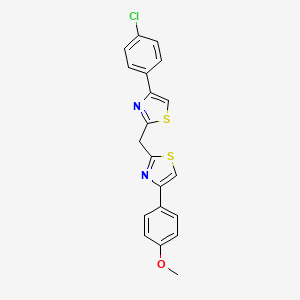
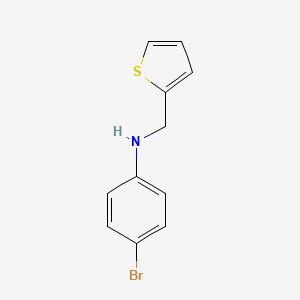
![N-[(2-chlorophenyl)methyl]-1-[6-(dimethylamino)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2656187.png)
![1-Benzyl-3-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2656188.png)

![2-CHLORO-N-[5-({[(2-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE](/img/structure/B2656194.png)
![methyl 3-(2-{2-oxo-2-[2-(trifluoromethyl)anilino]acetyl}-1H-pyrrol-1-yl)-2-thiophenecarboxylate](/img/structure/B2656195.png)
